2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Conformational analysis Intramolecular hydrogen bonding X-ray crystallography

2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline (CAS 88185-02-8) is a 2,5-diaryl-1,3,4-oxadiazole derivative bearing an ortho-aniline substituent at C2 and a p-tolyl group at C5. The 1,3,4-oxadiazole core is a well-established privileged scaffold in medicinal chemistry, acting as a bioisostere for esters and amides with documented anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory activities.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 88185-02-8
Cat. No. B12113607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
CAS88185-02-8
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N
InChIInChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-18-15(19-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3
InChIKeyFBZLWXFHUXNOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline (CAS 88185-02-8): Compound-Class Context and Selection Relevance


2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline (CAS 88185-02-8) is a 2,5-diaryl-1,3,4-oxadiazole derivative bearing an ortho-aniline substituent at C2 and a p-tolyl group at C5 [1]. The 1,3,4-oxadiazole core is a well-established privileged scaffold in medicinal chemistry, acting as a bioisostere for esters and amides with documented anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory activities [2]. This specific substitution pattern (ortho-NH₂ on the 2-aryl ring combined with a 4-methylphenyl at C5) generates a compound with a calculated LogP of 3.88 and a topological polar surface area (TPSA) of 64.94 Ų [3], placing it within a favorable physicochemical space for membrane permeability and further derivatization. The ortho-aniline motif is structurally differentiated from its para- and meta-regioisomers (CAS 55798-54-4 and CAS 775302-21-1, respectively) by the capacity for intramolecular N–H···N hydrogen bonding, which enforces near-coplanarity of the aromatic rings and alters both conformational behavior and chemical reactivity [4].

Why In-Class 2,5-Diaryl-1,3,4-Oxadiazoles Cannot Simply Substitute for 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline


Within the 2,5-diaryl-1,3,4-oxadiazole family, even modest substituent changes produce quantitatively meaningful shifts in physicochemical properties and biological behavior that preclude simple interchange. The regioisomeric position of the aniline NH₂ group (ortho vs. meta vs. para) dictates whether intramolecular N–H···N hydrogen bonding can occur, which in turn governs conformational preorganization, spectroscopic signature, and the trajectory of subsequent functionalization reactions [1]. Substituent electronic character on the C5-aryl ring further modulates LogP and TPSA in measurable ways: for example, replacing the 4-methyl group with a 4-methoxy group decreases LogP by approximately 0.3 log units and increases TPSA by over 9 Ų [2][3]. These differences directly impact membrane partitioning, metabolic stability, and target-binding kinetics in downstream applications. Additionally, the free ortho-NH₂ handle is a critical synthetic waypoint for generating benzenesulfonamide-linked carbonic anhydrase inhibitors, a derivatization route that is sterically and electronically distinct from the para- or meta-substituted congeners [4].

Quantitative Differentiation Evidence for 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline (CAS 88185-02-8) vs. Closest Analogs


Intramolecular N–H···N Hydrogen Bonding and Conformational Preorganization: Ortho-Aniline vs. Para-Aniline and Meta-Aniline Regioisomers

Single-crystal X-ray diffraction of the parent 2-(1,3,4-oxadiazol-2-yl)aniline scaffold demonstrates an intramolecular N–H···N hydrogen bond between the ortho-aniline NH₂ donor and the oxadiazole N3 acceptor, enforcing a near-coplanar arrangement of the aromatic rings with a measured dihedral angle of approximately 6.2–7.2° between the oxadiazole and aniline moieties [1]. This hydrogen bond is geometrically impossible in the para-aniline (CAS 55798-54-4) and meta-aniline (CAS 775302-21-1) regioisomers, where the NH₂ group is positioned too distant from the oxadiazole ring to engage in analogous intramolecular contact. The resulting conformational restriction in the ortho isomer has direct implications for π-stacking interactions, solid-state packing, and the trajectory of electrophilic substitution at the aniline nitrogen.

Conformational analysis Intramolecular hydrogen bonding X-ray crystallography Regioisomeric differentiation

Physicochemical Property Trade-Off: Lipophilicity (LogP) and Polar Surface Area (TPSA) vs. 4-Methoxy Analog (CAS 88185-03-9)

Computed physicochemical parameters reveal a measurable differentiation between CAS 88185-02-8 and its closest congener, the 4-methoxy analog (CAS 88185-03-9). The target compound (4-methyl) exhibits a LogP of 3.88 and TPSA of 64.94 Ų, whereas the 4-methoxy analog displays a lower LogP of 3.58 and a higher TPSA of 74.17 Ų [1][2]. The difference of +0.30 LogP units and −9.23 Ų TPSA for the methyl-substituted compound represents a meaningful shift in the lipophilicity–polarity balance, with the target compound falling closer to the CNS drug-like optimal LogP range (2–4) while maintaining a TPSA below 70 Ų, a threshold often associated with favorable blood–brain barrier permeability [3].

Physicochemical profiling Lipophilicity Polar surface area Drug-likeness 4-Methoxy analog

Glycogen Phosphorylase Inhibition Potential: Class-Level Biological Evidence from a Structurally Proximal 5-(4-Methylphenyl)-1,3,4-oxadiazole Analog

A closely related 2-(β-D-glucopyranosylamino)-5-(4-methylphenyl)-1,3,4-oxadiazole, sharing the identical 5-(4-methylphenyl)-1,3,4-oxadiazole substructure with the target compound, was evaluated as an inhibitor of rabbit muscle glycogen phosphorylase b (RMGPb). This compound displayed a Ki of 12 μM, ranking as one of the more potent inhibitors within the evaluated series, where the best-performing inhibitors showed Ki values of 4.5–5.5 μM (4-nitrobenzaldehyde semicarbazone and 2-naphthaldehyde semicarbazone derivatives, respectively) [1]. Although the target compound carries a free aniline at C2 rather than a glucopyranosylamino group, the shared 5-(4-methylphenyl)-oxadiazole pharmacophore establishes class-level potential for glycogen phosphorylase engagement.

Glycogen phosphorylase inhibition Enzyme inhibition Carbohydrate mimetics Metabolic disorders

Modern Synthetic Accessibility via Electrochemical Decarboxylative Coupling: Operational Advantages vs. Traditional Multi-Step Thermal Methods

The target compound is explicitly accessible via an electrosynthetic methodology reported by Qian et al. (2020), in which isatins serve as amino-attached C1 sources in an intramolecular decarboxylative coupling with hydrazides to yield 2-(1,3,4-oxadiazol-2-yl)aniline derivatives in moderate to good yields [1]. This electrochemical approach avoids transition-metal catalysts, operates under mild conditions, and contrasts with traditional multi-step thermal cyclization methods that typically require harsh reagents such as POCl₃ or SOCl₂ at elevated temperatures [2]. The electrosynthetic route is particularly compatible with the ortho-aniline regioisomer because the isatin-derived intermediate inherently places the amino group in the ortho position relative to the forming oxadiazole C2.

Electrosynthesis Green chemistry Synthetic methodology Decarboxylative coupling Process chemistry

Derivatization Gateway to Potent Carbonic Anhydrase Inhibitors: Ortho-Aniline as a Privileged Synthetic Handle

The ortho-aniline scaffold of 2-(1,3,4-oxadiazol-2-yl)aniline has been elaborated into a series of benzenesulfonamide derivatives (8a–o) via reaction with sulfonyl chlorides, generating compounds screened against human carbonic anhydrase isoforms hCA I, hCA II, hCA IV, and hCA XII [1]. Within this series, several derivatives displayed nanomolar inhibitory activity, with selective agents achieving Ki values of 6.4–17.6 nM against hCA II [1]. The ortho-orientation of the aniline nitrogen relative to the oxadiazole ring is critical: after sulfonamide formation, the resulting N–H group participates in a hydrogen-bond network that stabilizes the enzyme-bound conformation in a manner not geometrically accessible from the para- or meta-aniline regioisomers [1][2].

Carbonic anhydrase inhibition Sulfonamide derivatization Fragment elaboration Isoform selectivity

Regioisomeric Purity and Procurement Considerations: Ortho-Aniline (CAS 88185-02-8) as the Structurally Defined Synthetic Building Block

The three regioisomeric aniline-substituted 5-(4-methylphenyl)-1,3,4-oxadiazoles—ortho (CAS 88185-02-8), meta (CAS 775302-21-1), and para (CAS 55798-54-4)—share identical molecular formulae (C₁₅H₁₃N₃O) and molecular weights (251.28 g/mol) but are distinguished by CAS registration, spectroscopic fingerprint, and chemical behavior . The ortho-isomer has a recorded GC-MS spectrum in the SpectraBase database (Compound ID: AdPnOdo3dnd) [1], providing a verifiable analytical reference for identity confirmation upon receipt. For research groups building focused libraries, procurement of the incorrect regioisomer would lead to fundamentally different products upon derivatization (e.g., sulfonamide geometry, metal coordination behavior, and biological target engagement), as the vector of the NH₂ group relative to the oxadiazole core differs by approximately 60° (ortho-to-meta) to 120° (ortho-to-para) [2].

Regioisomeric purity Building block procurement Synthetic reliability CAS registry differentiation

Evidence-Backed Application Scenarios for 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline (CAS 88185-02-8) Procurement


Focused Library Synthesis of ortho-Aniline-Derived Carbonic Anhydrase Inhibitors

When designing a sulfonamide-based carbonic anhydrase inhibitor library, CAS 88185-02-8 is the required starting material because its ortho-NH₂ group, upon sulfonylation, generates a geometrically defined N–H hydrogen-bond donor that engages the CA active-site zinc-bound water network. Derivatives from this scaffold have achieved Ki values as low as 6.4 nM against hCA II [1]. The para- and meta-regioisomers cannot replicate this binding geometry and are inappropriate substitutes.

Physicochemical Property-Driven Lead Optimization Balances LogP and TPSA in CNS-Penetrant Candidate Selection

For CNS-targeted programs, the compound's LogP of 3.88 and TPSA of 64.94 Ų place it within favorable ranges for blood–brain barrier penetration (LogP 2–4, TPSA < 70 Ų) [1][2]. Compared to the 4-methoxy analog (LogP 3.58, TPSA 74.17 Ų), the 4-methyl derivative offers a quantifiably superior lipophilicity-to-polarity ratio. Researchers optimizing CNS-exposed oxadiazole series should preferentially source CAS 88185-02-8 when permeability is a primary design criterion.

Glycogen Phosphorylase Inhibitor Scaffold Exploration Using the 5-(4-Methylphenyl)-Oxadiazole Pharmacophore

Based on the established Ki of 12 μM for the glucopyranosylamino analog bearing the identical 5-(4-methylphenyl)-oxadiazole substructure against RMGPb, CAS 88185-02-8 can serve as a fragment-like starting point for growing novel, non-glucoside glycogen phosphorylase inhibitors [1]. The free NH₂ handle permits attachment of diverse recognition elements while preserving the validated 4-methylphenyl pharmacophore, a strategy distinct from directly sourcing pre-functionalized glucoside conjugates.

Electrochemical Synthesis Process Development and Green Chemistry Route Scouting

Organizations pursuing sustainable synthesis initiatives can leverage the published electrosynthetic route to this scaffold as a benchmark reaction for process development. The Qian et al. (2020) methodology, which uses isatins as amino-attached C1 sources under transition-metal-free electrochemical conditions, has been explicitly demonstrated for 2-(1,3,4-oxadiazol-2-yl)aniline derivatives including the 5-(4-methylphenyl) variant [1]. This route offers a starting point for scale-up studies that avoid the corrosive reagents and elevated temperatures characteristic of traditional POCl₃-mediated cyclization.

Quote Request

Request a Quote for 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.